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Introduction

Analysis of RNA integrity is a critical step in many molecular biology workflows, including
reverse transcription quantitative PCR (RT-qPCR), microarray analysis, and next-generation
sequencing. While denaturing formaldehyde agarose gels have traditionally been the standard
for RNA electrophoresis, they involve the use of toxic and volatile chemicals. This application
note describes a simpler and safer method for assessing RNA quality using a standard TAE
(Tris-acetate-EDTA) agarose gel. This method relies on chemical denaturation of the RNA prior
to loading, rather than in the gel itself.

Note on "ML016": The specific identifier "ML016" was not conclusively identified in the public
domain as a component for RNA TAE gel electrophoresis. One potential reference identified
"MLO016" as a product code for 10X TBE buffer. It is important to note that TBE and TAE buffers
have different properties and are generally not used interchangeably for this application. This
protocol is specifically for the use of TAE buffer. If "ML016" in your possession is TBE buffer or
another reagent, please refer to the manufacturer's specific instructions. The protocol provided
herein is a general method for RNA analysis on a TAE agarose gel.

This method is suitable for a quick assessment of the integrity of total RNA by visualizing the
28S and 18S ribosomal RNA (rRNA) bands. For eukaryotic total RNA, two distinct bands
should be visible, with the 28S rRNA band appearing approximately twice as intense as the
18S rRNA band.[1] Smearing or a ratio of less than 2:1 can indicate RNA degradation.[1]
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Experimental Protocols
Materials

e Agarose

e 10X TAE Buffer (Tris-acetate-EDTA)
* RNase-free water

 RNA sample

e RNA ladder

e 2X RNA Loading Dye (containing formamide, a tracking dye like bromophenol blue, and a
denaturing agent)

¢ Nucleic acid stain (e.g., Ethidium Bromide, SYBR® Safe, or other fluorescent RNA stain)
o Electrophoresis chamber and power supply

o Gel documentation system (UV transilluminator or blue light imager)

e Microwave or heating plate

 RNase-free flasks, gel tray, and combs

Protocol: RNA Electrophoresis in TAE Agarose Gel

e Preparation of 1.2% Agarose Gel:

[¢]

For a 50 mL gel, add 0.6 g of agarose to a 250 mL RNase-free flask.

Add 50 mL of 1X TAE buffer.

[¢]

o

Heat the mixture in a microwave or on a hot plate until the agarose is completely
dissolved.[2][3]

o

Allow the solution to cool to approximately 60°C.
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o Add the nucleic acid stain to the molten agarose at the manufacturer's recommended
concentration (e.g., for Ethidium Bromide, a final concentration of 0.5 pg/mL). Swirl gently
to mix.

o Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least
30 minutes at room temperature.[2]

e Sample Preparation:

[¢]

Thaw RNA samples, RNA ladder, and 2X RNA Loading Dye on ice.

o In an RNase-free tube, mix 1-2 pg of your RNA sample with an equal volume of 2X RNA
Loading Dye.

o For the RNA ladder, follow the manufacturer's instructions for the amount to load.

o Incubate the RNA sample and ladder mixtures at 70°C for 5-10 minutes to denature the
RNA.[3][4][5]

o Immediately place the tubes on ice for at least 1 minute to prevent renaturation.[4][5]
e Gel Electrophoresis:

o Place the solidified gel in the electrophoresis tank and add 1X TAE buffer until the gel is
submerged.

o Carefully remove the comb.
o Load the denatured RNA samples and ladder into the wells.

o Run the gel at a constant voltage. A low voltage of 5-7 V/cm is recommended to prevent
overheating, which can degrade the RNA.[4]

o Continue electrophoresis until the tracking dye has migrated approximately two-thirds of
the way down the gel.

 Visualization and Interpretation:
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o Carefully transfer the gel to a gel documentation system.

o Visualize the RNA bands using a UV transilluminator for ethidium bromide or a blue light
imager for safer stains like SYBR® Safe.

o For intact total eukaryotic RNA, you should observe two prominent bands corresponding
to the 28S and 18S rRNA. The 28S rRNA band should be approximately twice as intense
as the 18S rRNA band.

o A smear below the rRNA bands indicates RNA degradation.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.
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Parameter Recommended Value Notes

Gel Composition

1.2% is a good starting point

Agarose Concentration 1.0% - 1.5% )
for most total RNA analysis.
TBE can also be used but may
Buffer 1X TAE affect downstream

applications.[6]

Sample Preparation

Sufficient for visualization with
RNA Input 1-2 yg )
most stains.

) ) Critical for disrupting RNA
Denaturation 70°C for 5-10 min
secondary structure.[3][4][5]

Electrophoresis Conditions

Higher voltages can cause gel

Voltage 5-7 Vicm heating and RNA degradation.
[4]

Dependent on gel size and
Run Time 30-60 minutes voltage; monitor the tracking

dye.

Expected Results

2 distinct rRNA bands (28S 28S band should be ~2x
and 18S) brighter than the 18S band.[1]

Intact Total RNA

] Lack of distinct rRNA bands
Smearing below the rRNA

Degraded RNA indicates severe degradation.
bands
[11[4]

Visualizations

The following diagram illustrates the experimental workflow for RNA analysis on a TAE agarose
gel.
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Preparation

1. Prepare 1.2% Agarose Gel in 1X TAE Buffer

2. Mix RNA Sample with 2X RNA Loading Dye
3. Denature at 70°C for 5-10 min

4. Chill on Ice

5. Load Samples into Gel

6. Run Gel at 5-7 V/cm

Click to download full resolution via product page

Caption: Workflow for RNA analysis using TAE agarose gel electrophoresis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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